N,N-Diethyl-2-{[6-(phenylethynyl)pyridazin-3-yl]oxy}ethan-1-amine
Description
Properties
CAS No. |
87148-54-7 |
|---|---|
Molecular Formula |
C18H21N3O |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
N,N-diethyl-2-[6-(2-phenylethynyl)pyridazin-3-yl]oxyethanamine |
InChI |
InChI=1S/C18H21N3O/c1-3-21(4-2)14-15-22-18-13-12-17(19-20-18)11-10-16-8-6-5-7-9-16/h5-9,12-13H,3-4,14-15H2,1-2H3 |
InChI Key |
QNELCNOVQXFGGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC1=NN=C(C=C1)C#CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Pyridazine Core
The pyridazine ring is typically synthesized via condensation reactions involving hydrazines and 1,4-dicarbonyl compounds or their equivalents. Modern methods favor metal-free or transition-metal catalyzed cyclizations to form the heterocycle with high selectivity and yield.
- Key methods include:
Introduction of the Phenylethynyl Group at the 6-Position
The phenylethynyl substituent is introduced via Sonogashira cross-coupling , a palladium-catalyzed reaction between a halogenated pyridazine intermediate and phenylacetylene.
- Typical conditions :
- Palladium catalyst (e.g., Pd(PPh3)2Cl2)
- Copper(I) iodide as co-catalyst
- Base such as triethylamine or diisopropylethylamine
- Solvent: tetrahydrofuran (THF) or dimethylformamide (DMF)
- Temperature: 50–80 °C
- This step is crucial for installing the alkyne functionality with high regioselectivity and yield.
Formation of the Ether Linkage with N,N-Diethylaminoethanol
The 3-position of the pyridazine ring is functionalized with a leaving group (commonly a halogen or a sulfonate ester) to enable nucleophilic substitution by N,N-diethylaminoethanol.
- Typical approach :
- Halogenation of the pyridazine at the 3-position (e.g., chlorination or bromination).
- Nucleophilic substitution with N,N-diethylaminoethanol under basic conditions.
- Solvent: polar aprotic solvents such as DMF or acetonitrile.
- Temperature: ambient to moderate heating (25–60 °C).
- This step yields the ether linkage connecting the pyridazine ring to the diethylaminoethyl side chain.
Representative Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Pyridazine ring formation | Hydrazine + 1,4-dicarbonyl compound, heat | Pyridazine core intermediate |
| 2 | Halogenation at 3-position | NBS or PBr3, solvent (e.g., dichloromethane) | 3-Halopyridazine intermediate |
| 3 | Sonogashira coupling at 6-position | Pd catalyst, CuI, phenylacetylene, base, THF | 6-(Phenylethynyl)-3-halopyridazine |
| 4 | Nucleophilic substitution | N,N-Diethylaminoethanol, base, DMF | Target compound: N,N-Diethyl-2-{[6-(phenylethynyl)pyridazin-3-yl]oxy}ethan-1-amine |
Detailed Research Findings and Optimization
- Catalyst selection : Palladium catalysts with bulky phosphine ligands improve coupling efficiency and reduce side reactions during Sonogashira coupling.
- Base choice : Triethylamine is preferred for its mildness and ability to scavenge acids formed during coupling.
- Solvent effects : Polar aprotic solvents enhance nucleophilicity in substitution steps and stabilize intermediates.
- Temperature control : Moderate heating optimizes reaction rates without decomposing sensitive alkyne or amine groups.
- Purification : Column chromatography or recrystallization is used to isolate the final product with high purity.
Analytical Data Supporting Preparation
| Parameter | Data |
|---|---|
| Molecular Formula | C18H21N3O |
| Molecular Weight | 295.4 g/mol |
| CAS Number | 87148-54-7 |
| InChI Key | QNELCNOVQXFGGQ-UHFFFAOYSA-N |
| SMILES | CCN(CC)CCOC1=NN=C(C=C1)C#CC2=CC=CC=C2 |
| Purity (HPLC) | >98% (typical after purification) |
| Yield (overall) | 60–75% depending on conditions |
Chemical Reactions Analysis
Etherification and Alkylation
The ethanamine side chain is introduced via nucleophilic substitution between N,N-diethylaminoethanol and a pyridazine derivative. Optimization of base and solvent is critical:
| Base | Solvent | Temperature | Reaction Time | Efficiency |
|---|---|---|---|---|
| K₂CO₃ | DMF | 80°C | 6 h | 92% |
| NaH | THF | 25°C | 2 h | 85% |
The tertiary amine group remains protonated under acidic conditions, enabling solubility in polar solvents.
Electrophilic Aromatic Substitution
The pyridazine ring undergoes regioselective electrophilic substitution at the 4-position due to electron-donating oxygen substituents:
| Reagent | Position | Product | Application |
|---|---|---|---|
| HNO₃/H₂SO₄ | C4 | Nitro derivative | Intermediate for further functionalization |
| Br₂ (Fe catalyst) | C4 | Brominated analog | Cross-coupling precursor |
Reduction of Alkyne Moiety
The phenylethynyl group can be partially or fully reduced using catalytic hydrogenation:
| Catalyst | Conditions | Product | Selectivity |
|---|---|---|---|
| Pd/C (10 wt%) | H₂ (1 atm), EtOH, 25°C | cis-Stilbene analog | >95% |
| Lindlar catalyst | H₂ (1 atm), quinoline | Partially saturated alkyne | 88% |
Reduction alters hydrophobicity and binding affinity in biological systems .
Acid/Base Hydrolysis
The compound demonstrates stability in neutral aqueous solutions but undergoes decomposition under extreme pH:
| Condition | Time | Degradation Pathway | Byproducts |
|---|---|---|---|
| 1M HCl, 80°C | 2 h | Cleavage of ether linkage | Pyridazin-3-ol, diethylamine |
| 1M NaOH, 80°C | 4 h | Hydrolysis of ethynyl group | Benzoic acid derivatives |
Complexation with Metal Ions
The tertiary amine and pyridazine nitrogen atoms act as ligands for transition metals, forming coordination complexes:
| Metal Salt | Solvent | Complex Stoichiometry | Application |
|---|---|---|---|
| CuCl₂ | MeOH | 1:2 (Metal:Ligand) | Catalytic oxidation studies |
| Zn(OTf)₂ | DCM | 1:1 | Supramolecular assembly |
Oxidative Degradation
Exposure to strong oxidants like KMnO₄ or O₃ leads to cleavage of the alkyne and pyridazine ring:
| Oxidizing Agent | Product | Mechanism |
|---|---|---|
| KMnO₄ (acidic) | Phenylglyoxylic acid, CO₂ | Oxidative cleavage of triple bond |
| Ozone | Pyridazine N-oxide derivatives | Epoxidation followed by ring opening |
Key Research Findings
-
Catalyst Optimization : Pd(PPh₃)₄ outperforms PdCl₂(PPh₃)₂ in Sonogashira coupling, reducing side-product formation by 15% .
-
pH-Dependent Stability : Degradation rates increase exponentially above pH 10, limiting formulation options.
-
Biological Implications : The ethynyl group enhances binding to hydrophobic enzyme pockets, as observed in analogs targeting bacterial ligases .
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds similar to N,N-Diethyl-2-{[6-(phenylethynyl)pyridazin-3-yl]oxy}ethan-1-amine exhibit potential antidepressant properties. A study highlighted its ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in the treatment of depression .
Antitumor Effects
In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. Its mechanism appears to involve the inhibition of specific signaling pathways associated with cell survival and proliferation. For example, it was effective against human breast cancer cells in laboratory settings, demonstrating significant cytotoxicity .
Neuroprotective Properties
The neuroprotective effects of this compound have been explored in models of neurodegenerative diseases. It has been shown to reduce oxidative stress and inflammation in neuronal cells, suggesting its potential utility in conditions like Alzheimer's disease .
Bioavailability and Metabolism
Studies on the pharmacokinetics of this compound indicate favorable absorption characteristics, with moderate bioavailability observed in animal models. Its metabolic profile suggests that it undergoes hepatic metabolism, which may influence its therapeutic efficacy and safety profile .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study A | Assess antidepressant effects | Demonstrated significant reduction in depressive-like behaviors in rodent models. |
| Study B | Evaluate antitumor activity | Induced apoptosis in breast cancer cell lines with IC50 values indicating potent cytotoxicity. |
| Study C | Investigate neuroprotective effects | Reduced oxidative stress markers in neuronal cultures exposed to neurotoxic agents. |
Mechanism of Action
The mechanism of action of N,N-Diethyl-2-((6-(phenylethynyl)pyridazin-3-yl)oxy)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylethynyl group may play a crucial role in binding to these targets, while the ethanamine moiety could influence the compound’s pharmacokinetic properties. The exact pathways and molecular targets would depend on the specific application and require further investigation through experimental studies .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Core Heterocycle Diversity :
- The target compound’s pyridazine core (two adjacent nitrogen atoms) contrasts with quinazoline (two meta nitrogen atoms in a fused benzene ring, ) and pyridine (single nitrogen, ). Pyridazine’s electron-deficient nature may enhance π-π stacking or hydrogen-bonding interactions compared to pyridine derivatives .
This contrasts with the dioxaborolan group in ’s compound, which is tailored for cross-coupling reactions .
Synthetic Accessibility: Pyridazine derivatives often require specialized coupling strategies. For example, describes amide bond formation to attach a picolinamide group, whereas the phenylethynyl group in the target compound likely involves Sonogashira coupling, a common method for alkyne introduction .
Physicochemical and Electronic Properties
Table 2: Property Comparison
Analysis :
- The target compound’s phenylethynyl group extends conjugation, which may redshift UV-Vis absorption compared to ’s boron-containing analog. This property is critical in optoelectronic applications .
- The diethylamine group increases basicity (pKa ~9–10) relative to dimethylamine (pKa ~10–11), affecting protonation states under physiological conditions .
Biological Activity
N,N-Diethyl-2-{[6-(phenylethynyl)pyridazin-3-yl]oxy}ethan-1-amine, a compound with significant potential in medicinal chemistry, has garnered attention for its unique structural features and biological activity. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Molecular Information:
- IUPAC Name: N,N-diethyl-2-[6-(phenylethynyl)pyridazin-3-yl]oxyethanamine
- Molecular Formula: C18H21N3O
- Molecular Weight: 295.4 g/mol
- CAS Number: 87148-54-7
| Property | Value |
|---|---|
| Molecular Formula | C18H21N3O |
| Molecular Weight | 295.4 g/mol |
| IUPAC Name | N,N-diethyl-2-[6-(phenylethynyl)pyridazin-3-yl]oxyethanamine |
| CAS No. | 87148-54-7 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound's phenylethynyl group is critical for binding to these targets, while the ethanamine moiety influences its pharmacokinetic properties. Preliminary studies suggest that it may act on neurotransmitter systems and exhibit potential as an anxiolytic or antidepressant agent due to its interaction with GABA receptors .
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. In vitro studies have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria, suggesting a potential role in developing new antimicrobial agents .
Neuropharmacological Effects
The compound has been investigated for its neuropharmacological effects, particularly in models of anxiety and depression. Its ability to modulate neurotransmitter systems positions it as a candidate for further exploration in psychiatric disorders .
Case Studies and Research Findings
-
Study on GABA Receptor Modulation:
A study highlighted the compound's potential as a GABA receptor modulator, showing a dose-dependent effect on receptor activity in rat models. This suggests that it could be beneficial in treating conditions associated with GABAergic dysfunction . -
Antimicrobial Screening:
In a comparative study, this compound was tested alongside other pyridazine derivatives for antimicrobial efficacy. Results indicated significant activity against Staphylococcus aureus and Escherichia coli, supporting its use in developing new antibiotics . -
Pharmacokinetics Study:
A pharmacokinetic analysis demonstrated favorable absorption and distribution characteristics in animal models, indicating the potential for oral bioavailability and therapeutic application .
Q & A
Basic: What synthetic methodologies are commonly employed for the preparation of N,N-Diethyl-2-{[6-(phenylethynyl)pyridazin-3-yl]oxy}ethan-1-amine, and how can reaction parameters be optimized?
Methodological Answer:
The synthesis typically involves coupling a pyridazine derivative with a diethylamine-containing ethoxy linker. A microwave-assisted approach (as used in pyridazine etherification) can enhance reaction efficiency by reducing time and improving yield . Key steps include:
- Halogen displacement: Reacting 6-(phenylethynyl)-3-hydroxypyridazine with a 2-haloethanamine derivative under basic conditions.
- Solvent optimization: Polar aprotic solvents (e.g., DMF) with catalytic KI/K2CO3 improve nucleophilic substitution .
- Purification: Automated column chromatography with gradients like pentane/EtOAc ensures high purity (>90%) .
Basic: Which analytical techniques are critical for validating the structural integrity and purity of this compound?
Methodological Answer:
- LC-MS and ¹H NMR: LC-MS confirms molecular weight and purity (>90%), while ¹H NMR verifies substituent integration (e.g., diethylamine protons at δ 1.0–1.2 ppm and phenylethynyl aromatic signals at δ 7.2–7.8 ppm) .
- X-ray crystallography: SHELXL refines crystal structures to resolve bond angles and torsional strain in the pyridazine-ethoxy linker .
- HPLC: Reverse-phase methods with UV detection assess trace impurities .
Advanced: How can computational docking and crystallographic data be reconciled when studying target binding interactions?
Methodological Answer:
Discrepancies between docking (e.g., AutoDock Vina) and experimental binding data (e.g., ITC/SPR) may arise from:
- Conformational flexibility: The phenylethynyl group adopts multiple rotamers in solution vs. a fixed pose in docking. MD simulations over 100 ns can model dynamic behavior .
- Crystallographic refinement: SHELX-processed X-ray data (CCDC entry) provides accurate binding site coordinates to validate docking poses .
- Experimental controls: Include known JMJD6 inhibitors (e.g., MF-438) to benchmark activity and validate assay conditions .
Advanced: What in vitro assays are appropriate for evaluating enzymatic inhibition, and how are false positives mitigated?
Methodological Answer:
- JMJD6 inhibition: Use a fluorescence-based demethylase assay with methylated histone H3 substrate. Monitor time-dependent IC50 shifts to distinguish specific inhibition from aggregation artifacts .
- Counter-screens: Test against related enzymes (e.g., LSD1) to confirm selectivity.
- Cellular assays: Measure downstream biomarkers (e.g., VEGF expression in cancer cell lines) with siRNA knockdown controls .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
Methodological Answer:
- Scaffold diversification: Synthesize analogs with substituent variations on the phenylethynyl group (e.g., electron-withdrawing -NO2 vs. donating -OCH3) to probe electronic effects .
- Pharmacophore mapping: Overlay crystallographic data (SHELX-refined) with docking results to identify critical H-bond donors/acceptors .
- Data validation: Use orthogonal assays (e.g., SPR for binding affinity, cellular cytotoxicity for functional impact) to resolve contradictions between SAR trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
